molecular formula C14H19N3O6S B2911264 N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide CAS No. 868981-49-1

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2911264
CAS No.: 868981-49-1
M. Wt: 357.38
InChI Key: YQIBVMFBNVYANE-UHFFFAOYSA-N
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Description

N1-((3-((4-Methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features:

  • An oxazolidine ring substituted at the 3-position with a (4-methoxyphenyl)sulfonyl group (OS group, as per ).
  • A methyl group on the N2 of the oxalamide backbone.
  • A methylenamino linker connecting the oxazolidine moiety to the oxalamide core.

The 4-methoxyphenylsulfonyl group may enhance solubility and modulate electronic effects, while the oxazolidine ring contributes to conformational rigidity.

Properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-15-13(18)14(19)16-9-12-17(7-8-23-12)24(20,21)11-5-3-10(22-2)4-6-11/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIBVMFBNVYANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide typically involves multiple steps. The oxazolidin-2-one nucleus can be synthesized through various routes, including the reaction of amino alcohols with carbonyl compounds. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of oxalyl chloride with the appropriate amine .

Chemical Reactions Analysis

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide undergoes several types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidin-2-one derivatives, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Reference
This compound 4-Methoxyphenylsulfonyl, oxazolidine, methyl-oxalamide Not explicitly provided Sulfonyl, oxazolidine, oxalamide
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2) 2-Methoxyphenyl, 4-sulfamoylphenyl C₁₆H₁₅N₃O₅S 361.37 g/mol Sulfamoyl, oxalamide
N1-(3-Morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide 4-Nitrophenylsulfonyl, morpholinopropyl, oxazolidine C₁₉H₂₇N₅O₈S 485.5 g/mol Nitrophenylsulfonyl, morpholine
N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide 3,4-Dimethoxyphenylsulfonyl, 4-methylbenzyl C₂₂H₂₇N₃O₇S 477.5 g/mol Dimethoxyphenylsulfonyl, benzyl

Key Observations :

  • Substituent Electronic Effects : The 4-methoxyphenylsulfonyl group in the target compound likely provides moderate electron-donating effects compared to the electron-withdrawing nitro group in the 4-nitrophenyl analogue.
  • Steric Considerations : The oxazolidine ring imposes steric constraints absent in simpler sulfonamide-oxalamide hybrids (e.g., Compound 2).
  • Solubility: The morpholinopropyl group in the nitro analogue may enhance water solubility compared to the methyl-oxalamide group in the target compound.

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogous oxazolidine-sulfonamides, involving sulfonylation of oxazolidine precursors followed by oxalamide coupling.
  • Yields for related bis-oxalamides (e.g., Compound 5) exceed 80%, suggesting efficient coupling strategies that could be applicable to the target compound.

Physicochemical and Spectral Properties

Table 3: Spectral and Thermal Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR/¹³C-NMR Features Reference
This compound Expected: ~1700 (C=O), ~1350–1150 (S=O) δ 3.82 (s, OCH₃), δ 1.2–1.5 (CH₃)
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2) Decomposes at 180 1679 (C=O), 1595 (Ar-H) δ 3.82 (OCH₃), δ 7.73–7.97 (Ar-H)
Compound 5 (Bis-thiazolidinone-oxalamide) 233–234 1690 (C=O), 1120 (C-S), 3178 (N-H) δ 2.1–2.3 (CH₃), δ 7.2–7.8 (Ar-H)

Key Observations :

  • The 4-methoxyphenylsulfonyl group in the target compound would produce distinct IR peaks for S=O (~1350–1150 cm⁻¹) and C=O (~1700 cm⁻¹), aligning with trends in Compound 2 and Compound 5.
  • The absence of a sulfamoyl group (as in Compound 2) eliminates N-H stretching (~3317 cm⁻¹), simplifying the IR profile.

Discussion of Research Implications

The target compound’s structural hybrid of oxazolidine and oxalamide motifs positions it as a candidate for:

  • Enzyme Inhibition: Sulfonamide-oxazolidine hybrids are known to target carbonic anhydrases and bacterial enzymes.

Limitations :

  • Lack of explicit biological data for the target compound necessitates further in vitro studies.
  • Synthetic scalability requires optimization, as yields for similar compounds vary widely (73–86%).

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxazolidine ring
  • A methyloxalamide moiety
  • A 4-methoxyphenyl sulfonyl group

These structural components enhance the compound's solubility and reactivity, making it a candidate for various biological applications. The molecular formula is C17H24N4O6SC_{17}H_{24}N_{4}O_{6}S with a molecular weight of approximately 456.5 g/mol .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. The oxazolidinone structure is known for its effectiveness against various bacterial strains, including those resistant to traditional antibiotics. Studies indicate that modifications in the chemical structure can significantly influence the potency and spectrum of activity against different pathogens.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae4 µg/mL

Data derived from preliminary studies on oxazolidinone derivatives, suggesting potential for further development.

Anticancer Activity

The compound's anticancer potential is also noteworthy. Research into related oxazolidinone derivatives has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer growth.

Mechanisms of Action:

  • Inhibition of Growth Factors : The compound may disrupt signaling pathways essential for tumor growth.
  • Enzyme Inhibition : Targeting enzymes such as thymidylate synthase and HDAC can lead to reduced cancer cell viability .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The findings demonstrated significant activity, particularly against Gram-positive bacteria, suggesting that this compound could be developed into a novel antibiotic treatment.

Study on Anticancer Properties

Another investigation focused on the compound's effects on breast cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells, confirming its potential as an anticancer agent. Further molecular docking studies revealed strong binding affinity to key targets involved in cancer progression .

Q & A

Q. What are the common synthetic routes for N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound involves two key steps:

  • Sulfonylation: React 4-methoxyphenylsulfonyl chloride with an oxazolidine precursor (e.g., 3-aminomethyl oxazolidin-2-one) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).
  • Oxalamide Coupling: Treat the sulfonylated intermediate with methylamine and oxalyl chloride in dioxane at 0–5°C, followed by room-temperature stirring for 12 hours. Purify via recrystallization (ethanol/water) to achieve ~70–75% yield .
    Optimization Tips:
  • Use stoichiometric excess (1.2 eq) of oxalyl chloride to drive the coupling reaction.
  • Maintain low temperatures (<10°C) during sulfonylation to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H-NMR:
    • δ 3.81 (s, 3H): Methoxy protons on the 4-methoxyphenyl group.
    • δ 4.10–4.30 (m, 2H): Oxazolidine methylene protons adjacent to the sulfonyl group.
    • δ 7.35–7.92 (m, 4H): Aromatic protons from the sulfonyl-substituted phenyl ring.
    • δ 8.10 (t, 1H): Oxalamide NH, confirmed by D2O exchange .
  • IR:
    • 1679 cm⁻¹: Stretching vibrations for the oxalamide C=O.
    • 1320 cm⁻¹ and 1150 cm⁻¹: Asymmetric and symmetric S=O stretching from the sulfonyl group .

Advanced Research Questions

Q. How do structural modifications at the oxazolidine ring or sulfonyl group impact the compound’s bioactivity?

Methodological Answer:

  • Oxazolidine Modifications: Replacing the oxazolidine with a thiazole (e.g., as in compound 317 from ) increases π-π stacking potential but reduces solubility.
  • Sulfonyl Group Variations: Substituting the 4-methoxyphenyl group with a trifluoromethylphenyl group (e.g., compound 319 ) enhances metabolic stability but may reduce binding affinity to hydrophobic targets.
    Experimental Design:
  • Use a library of analogs synthesized via parallel combinatorial chemistry.
  • Compare IC50 values in enzyme inhibition assays (e.g., HDAC or kinase targets) and logP values for solubility profiling .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Utilize AutoDock Vina with crystal structures of target proteins (e.g., HDAC8 or PD-L1) from the PDB. Parameterize the compound’s sulfonyl and oxalamide groups for accurate force-field assignment.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD and hydrogen-bond interactions involving the sulfonyl oxygen and oxalamide NH .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Methodological Answer:

  • DSC/TGA Analysis: Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. If conflicting reports exist (e.g., decomposition at 180°C vs. 215°C ), replicate experiments under inert (N2) vs. oxidative (air) atmospheres.
  • Kinetic Studies: Apply the Kissinger method to DSC data to calculate activation energy (Ea) for decomposition. Higher Ea in inert conditions suggests oxidative degradation contributes to discrepancies .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Flow Chemistry: Transition from batch to continuous flow for the sulfonylation step to improve heat dissipation and reduce side products.
  • Catalytic Optimization: Replace oxalyl chloride with a greener coupling agent (e.g., EDC/HOBt) to minimize HCl gas evolution during large-scale reactions .

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